molecular formula C19H15ClN4O5S B2844234 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide CAS No. 921545-12-2

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide

Cat. No.: B2844234
CAS No.: 921545-12-2
M. Wt: 446.86
InChI Key: TVZVBKLMFMVJJU-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide ( 1005294-64-3) is a chemical compound with the molecular formula C19H15ClN4O5S and a molecular weight of 446.9 g/mol . This benzamide derivative features a pyridazine core, a common scaffold in medicinal chemistry, and is built around a multi-ring system that includes sulfonamide and nitro functional groups, which are frequently associated with diverse biological activities . Compounds with structural similarities, particularly those containing the benzamide and sulfonamide pharmacophores, have demonstrated significant research potential in drug discovery. Specifically, such molecules have been investigated as antidiabetic agents , showing potent inhibitory activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia in Type 2 diabetes . The presence of both electron-donating and electron-withdrawing groups on the aromatic rings can be a critical structural feature that enhances this inhibitory potential, as observed in closely related bioactive molecules . Furthermore, pyridazine-containing structures are often explored in other therapeutic areas, including as potential inhibitors of Hedgehog signaling pathways, which are relevant in oncology research . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-10-9-17(22-23-18)12-3-5-13(6-4-12)21-19(25)15-11-14(24(26)27)7-8-16(15)20/h3-11H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZVBKLMFMVJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide typically involves multiple stepsThe final steps involve the chlorination and nitration of the benzamide moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted benzamides and pyridazin-3-yl derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug development, particularly for designing novel anti-cancer and anti-inflammatory agents.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzamide derivatives, which are often investigated for their bioactivity. Below is a detailed analysis of its key analogs, focusing on substituent effects, biological activity, and experimental findings.

Structural Analogs and Activity Profiles

2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide (2C3MP) Substituents: Chloro and nitro groups on benzamide; 2-chloro-3-methylphenyl as the aryl group. Activity: Demonstrated potent RORγ agonism in HepG2 cells, inducing IL17A/IL17F expression in a concentration-dependent manner . Cytotoxicity assays confirmed safety up to 10 μM .

2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP) Substituents: Isopropyl and methyl groups on the phenyl ring. Activity: Inactive in RORγ reporter assays and failed to induce IL17A/IL17F expression . Non-cytotoxic up to 40 μM . Key Finding: Bulkier substituents (isopropyl) likely hinder binding to RORγ, emphasizing steric constraints.

4-Chloro-N-{3-[2-(Dimethylamino)-5-(Trifluoromethyl)Pyridin-3-Yl]Phenyl}Benzamide Substituents: Chloro on benzamide; dimethylamino and trifluoromethyl groups on pyridine. Activity: Limited data available, but the trifluoromethyl group may enhance metabolic stability and hydrophobic interactions .

Structural-Activity Relationship (SAR) Insights

  • Aryl Substitution :
    • Ortho-Chloro/Methyl (2C3MP) : Optimal for RORγ binding and activation.
    • Isopropyl (2IP6MP) : Steric hindrance disrupts activity despite similar backbone.
  • Heterocyclic Modifications: Pyridazine vs. Pyridine: The ethylsulfonyl-pyridazine in the target compound may offer unique hydrogen-bonding or π-stacking interactions compared to dimethylamino-pyridine in the third analog.

Comparative Data Table

Compound Name Substituents (Benzamide Core) Aryl/Heterocyclic Group RORγ Activity Cytotoxicity (μM) Source
Target Compound 2-Cl, 5-NO₂ 4-(6-Ethylsulfonyl-pyridazin-3-yl)phenyl N/A* N/A -
2C3MP 2-Cl, 5-NO₂ 2-Cl-3-Me-phenyl Agonist ≤10
2IP6MP 2-Cl, 5-NO₂ 2-Isopropyl-6-Me-phenyl Inactive ≤40
4-Chloro-N-{3-[2-(dimethylamino)...} 4-Cl Pyridine with CF₃, NMe₂ Unknown N/A

*No direct experimental data on the target compound’s activity is available in the provided evidence.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution for introducing the ethylsulfonyl group to the pyridazine ring.
  • Amide coupling between the nitro-substituted benzoyl chloride and the aniline derivative.
  • Purification using column chromatography or recrystallization to achieve >95% purity.
    Optimization involves adjusting solvents (e.g., DMF for polar intermediates), temperature (40–80°C for amide coupling), and catalysts (e.g., DMAP for enhanced reactivity) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amide bond formation.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity.
  • FT-IR to verify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

Q. How should researchers design initial biological screening assays for this compound?

  • Target selection : Prioritize kinases or receptors (e.g., RORγ) based on structural analogs’ activities .
  • In vitro assays : Use cell lines (e.g., HepG2 for metabolic activity) with cytotoxicity controls (e.g., MTT assay up to 40 μM) .
  • Dose-response curves : Test concentrations from 1 nM to 100 μM to identify IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

  • Mechanistic studies : Compare gene expression profiles (e.g., IL17A/IL17F for RORγ modulation) across cell types .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing nitro with amine groups) to isolate activity drivers .
  • Computational docking : Use tools like AutoDock Vina to predict binding affinities to targets like Syk kinase .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising target binding.
  • Metabolic stability : Test microsomal half-life (e.g., human liver microsomes) and identify metabolic hotspots via LC-MS metabolite profiling .
  • Prodrug design : Mask nitro groups with bioreversible protectors (e.g., acetyl) to reduce off-target effects .

Q. How do structural modifications influence selectivity and potency?

Modification Impact Reference
Ethylsulfonyl → Methoxy Reduces kinase inhibition but enhances solubility
Nitro → Trifluoromethyl Increases metabolic stability and RORγ binding affinity
Chloro → Fluoro Improves blood-brain barrier penetration in neurotargeting assays

Q. What advanced computational methods aid in target identification?

  • Machine learning : Train models on known RORγ ligands to predict binding modes .
  • Molecular dynamics : Simulate ligand-receptor interactions over 100 ns to assess stability .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity .

Methodological Notes

  • Key References : Prioritized PubChem, patent applications, and peer-reviewed pharmacological studies.
  • Data Validation : Cross-referenced synthetic protocols and biological data across ≥2 independent sources.

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